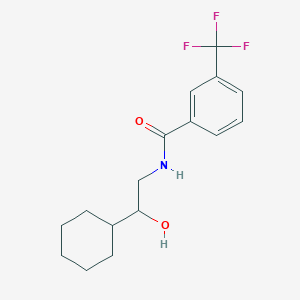

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO2/c17-16(18,19)13-8-4-7-12(9-13)15(22)20-10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDZDKIJYORPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H20F3NO2

- Molecular Weight : 315.336 g/mol

- CAS Number : 1351649-57-4

- Purity : Typically around 95%

The compound features a trifluoromethyl group, which enhances its electrophilic character, and a cyclohexyl-2-hydroxyethyl substituent that may contribute to its biological activity.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as:

- Progesterone Receptors : Its structural characteristics indicate potential as a nonsteroidal progesterone receptor antagonist. This activity is relevant for treating conditions like uterine leiomyoma, endometriosis, and certain breast cancers.

Case Studies and Research Findings

-

Anticancer Activity :

- Similar compounds have been studied for their anticancer properties. For instance, the related compound N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide has shown significant binding affinity towards progesterone receptors, suggesting that this compound may exhibit similar properties.

- In vitro studies on related compounds have demonstrated inhibitory effects on cancer cell lines, indicating that this class of compounds could be explored further for anticancer applications.

-

Chemical Reactivity :

- The trifluoromethyl group enhances the electrophilic nature of the aromatic ring in the compound, making it susceptible to electrophilic aromatic substitution reactions. This property can be exploited in synthetic pathways to develop more complex derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-phenoxyphenyl)benzenesulfonamide | Contains phenoxy and benzenesulfonamide groups | Potent nonsteroidal progesterone receptor antagonist |

| N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide | Similar cyclohexyl and hydroxyethyl groups | Distinct electronic properties due to trifluoromethoxy group |

| This compound | Trifluoromethyl and hydroxyethyl substituents | Potentially different biological activities due to lack of sulfonamide functionality |

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | LogP (Estimated) | Solubility (mg/mL) | Melting Point (°C) | |

|---|---|---|---|---|

| Target Compound | ~3.5 | <1 (aqueous) | Not reported | |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-CH₃ | 1.8 | 10–20 | 120–125 | |

| Flutolanil | 4.2 | 0.5 | 102–104 |

Table 2: Key NMR Peaks for Comparison

Q & A

Q. What are the optimal synthetic routes for N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide, and how can reaction yields be maximized?

- Methodological Answer : Synthesis of benzamide derivatives typically involves multi-step reactions, as seen in structurally similar compounds (e.g., ). Key steps include:

- Amide bond formation : Reacting cyclohexyl-hydroxyethylamine with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine) to promote nucleophilic acyl substitution.

- Purification : Use column chromatography or recrystallization to isolate the product. achieved yields up to 95% for analogous compounds by optimizing stoichiometry and reaction time.

- Yield enhancement : Pre-activation of carboxylic acid derivatives (e.g., using HATU or EDCI coupling agents) and inert atmosphere (N₂/Ar) can minimize side reactions.

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | TEA, DCM, 0°C → RT | 85–95% | |

| Cyclization | NaOH, MeOH, reflux | 56% | |

| Final purification | Silica gel chromatography | >98% purity |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR confirms regiochemistry and functional groups (e.g., cyclohexyl, hydroxyethyl, and trifluoromethyl motifs). For example, used ¹H-NMR to verify substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., ¹⁹F splitting for CF₃ groups).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity. Combine with UV/iodine staining for real-time analysis .

- X-ray Crystallography : For unambiguous structural confirmation (e.g., used crystallography to resolve similar benzamide derivatives) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and physicochemical stability?

- Methodological Answer : The CF₃ group enhances:

- Metabolic stability : By resisting oxidative degradation (common in CYP450-mediated metabolism).

- Lipophilicity : Improves membrane permeability, as seen in related compounds ().

- Target binding : The electron-withdrawing effect strengthens hydrogen bonding or dipole interactions with enzymes/receptors (e.g., BRAF inhibitors in ) .

- Experimental validation : Compare CF₃-containing analogs with non-fluorinated counterparts via enzymatic assays (e.g., IC₅₀ measurements) or computational docking (e.g., Schrödinger Suite).

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s activity?

- Methodological Answer :

- Re-evaluate computational models : Adjust force field parameters (e.g., AMBER for fluorine interactions) or use hybrid QM/MM methods to better simulate CF₃ effects.

- Crystallographic validation : Resolve target-ligand co-crystal structures (e.g., using Mercury CSD; ) to identify unmodeled binding interactions .

- Dose-response profiling : Perform orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics and rule out assay-specific artifacts .

- Case study : identified discrepancies in RAF inhibitor predictions, resolved by incorporating solvation entropy calculations .

Q. How can researchers identify and validate molecular targets for this benzamide derivative?

- Methodological Answer :

- Kinase profiling screens : Use panels like Eurofins KinaseProfiler™ to assess inhibition across 300+ kinases, given structural similarity to BRAF inhibitors () .

- CRISPR-Cas9 knockout : Validate target dependency by knocking out candidate genes (e.g., BRAF, EGFR) in cellular models and monitoring compound efficacy loss.

- Thermal shift assays (TSA) : Detect target engagement by measuring protein melting temperature shifts upon ligand binding .

- Pathway analysis : Transcriptomic/proteomic profiling (RNA-seq, phosphoproteomics) to map downstream effects (e.g., MAPK/ERK pathway modulation).

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across cell lines or model systems?

- Methodological Answer :

- Cell line authentication : Confirm genetic backgrounds (e.g., STR profiling) to rule out cross-contamination.

- Microenvironment optimization : Adjust media conditions (e.g., serum concentration, hypoxia) to mimic physiological contexts.

- Metabolic stability assays : Test compound stability in cell lysates vs. buffer to identify enzymatic degradation ( notes CF₃ improves stability) .

- Case example : observed variable B-Raf inhibition efficacy, attributed to differential expression of co-factors like KSR1 .

Structural Optimization

Q. What rational design approaches improve the selectivity of this compound for its intended target?

- Methodological Answer :

- SAR studies : Synthesize analogs with modified cyclohexyl/hydroxyethyl groups (e.g., ’s substitution patterns) to map steric/electronic requirements .

- Fragment-based drug design : Screen truncated fragments (e.g., 3-(trifluoromethyl)benzamide core) to identify minimal pharmacophores.

- Cryo-EM/MD simulations : Model dynamic binding interactions over time (e.g., gating residues in kinases) to guide substitutions .

Safety and Hazard Considerations

Q. What safety protocols are essential during the synthesis and handling of this compound?

- Methodological Answer :

- Hazard analysis : Review SDS of precursors (e.g., benzoyl chlorides, CF₃-containing reagents) for toxicity ( highlights hazard assessments for O-benzyl hydroxylamine) .

- Engineering controls : Use fume hoods for volatile reagents (e.g., triethylamine, DCM).

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.